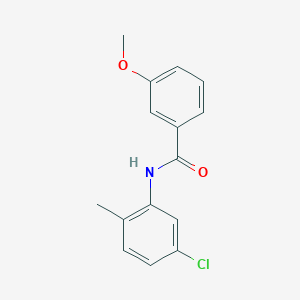![molecular formula C17H20N2O2S B5804262 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)
1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been extensively studied for its potential therapeutic applications in various medical conditions.
作用機序
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound also interacts with the GABAergic system, which plays a crucial role in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to exert its effects by modulating the levels of various biochemical and physiological parameters. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect the body against oxidative stress.
実験室実験の利点と制限
1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high potency and selectivity. This compound is also stable under a wide range of experimental conditions. However, this compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other medical conditions such as epilepsy and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various biochemical and physiological parameters.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various medical conditions. The synthesis of this compound is straightforward, and it exhibits high potency and selectivity. This compound has been found to exert its effects by modulating the levels of various neurotransmitters and biochemical and physiological parameters. However, further studies are needed to fully understand the mechanism of action of this compound and its effects on different medical conditions.
合成法
The synthesis of 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine involves the reaction of 4-methoxyphenylpiperazine with 3-methyl-2-thienyl isocyanate. The reaction is carried out in the presence of a suitable solvent and catalyst under controlled conditions. The yield of this compound obtained from this reaction is high, and the purity of the compound is also excellent.
科学的研究の応用
1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to possess anticonvulsant and anxiolytic properties. Additionally, this compound has been found to be effective in the treatment of neuropathic pain, depression, and anxiety disorders.
特性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13-7-12-22-16(13)17(20)19-10-8-18(9-11-19)14-3-5-15(21-2)6-4-14/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCMHNCEGHZZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)
![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)


![4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)

![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)
